molecular formula C25H25N3O4S2 B422607 2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE

2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE

Cat. No.: B422607
M. Wt: 495.6g/mol
InChI Key: XAYGCVDHMPJXKC-UHFFFAOYSA-N
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Description

2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE is an organic compound with a complex structure that includes a benzothiazole ring, a methoxy group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE typically involves multiple steps, starting from commercially available precursorsThe final step usually involves the coupling of the aniline derivative with the benzothiazole ring under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings[][3].

Mechanism of Action

The mechanism of action of 2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy and methylsulfonyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-[4-methoxyphenyl]aniline: Similar structure but lacks the benzothiazole ring.

    N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide: Similar structure but lacks the methoxy and methylsulfonyl groups.

    4-methoxy-N-(4-phenyl)aniline: Similar structure but lacks the benzothiazole ring and methylsulfonyl group.

Uniqueness

2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROPANAMIDE is unique due to the presence of both the benzothiazole ring and the methoxy and methylsulfonyl groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H25N3O4S2

Molecular Weight

495.6g/mol

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

InChI

InChI=1S/C25H25N3O4S2/c1-16-5-14-22-23(15-16)33-25(27-22)18-6-8-19(9-7-18)26-24(29)17(2)28(34(4,30)31)20-10-12-21(32-3)13-11-20/h5-15,17H,1-4H3,(H,26,29)

InChI Key

XAYGCVDHMPJXKC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)N(C4=CC=C(C=C4)OC)S(=O)(=O)C

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)N(C4=CC=C(C=C4)OC)S(=O)(=O)C

Origin of Product

United States

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